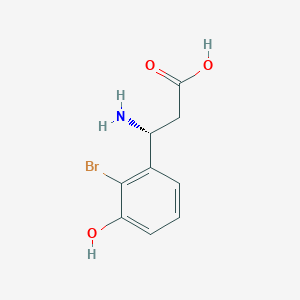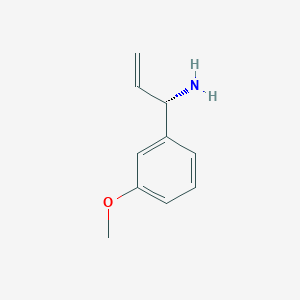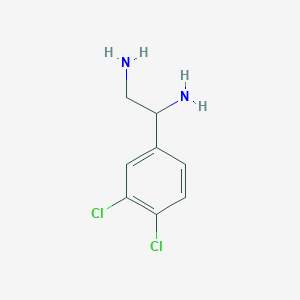![molecular formula C9H11NO3S B13050594 (3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound with a unique structure that includes a dihydrobenzo[B]furan ring substituted with a methylsulfonyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves several steps:
Formation of the Dihydrobenzo[B]furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.
Amination: The final step involves introducing the amine group, which can be done using various amination techniques, such as reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group or to modify the amine group.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of amine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Unique due to its specific substitution pattern.
Other Dihydrobenzo[B]furan Derivatives: These compounds may have different substituents, leading to different properties and applications.
Methylsulfonyl-Substituted Amines: These compounds share the methylsulfonyl and amine groups but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H11NO3S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
(3S)-7-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)8-4-2-3-6-7(10)5-13-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
LPHUITYGKRQWBC-SSDOTTSWSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=CC2=C1OC[C@H]2N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC2=C1OCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)
![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)

![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)




